molecular formula C11H15Cl2N B12658629 Benzenemethanamine, N-butyl-2,5-dichloro- CAS No. 90390-19-5

Benzenemethanamine, N-butyl-2,5-dichloro-

Cat. No.: B12658629
CAS No.: 90390-19-5
M. Wt: 232.15 g/mol
InChI Key: JMFMASJFZWRTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-butyl-2,5-dichloro- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methanamine group, a butyl group, and two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-butyl-2,5-dichloro- typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amine group is alkylated with butyl halides under basic conditions to introduce the butyl group.

    Chlorination: Finally, the compound is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-butyl-2,5-dichloro- may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-2,5-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, N-butyl-2,5-dichloro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-2,5-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenemethanamine, N-butyl-2,5-dichloro- can be compared with other similar compounds such as:

  • Benzenemethanamine, N-butyl-2,4-dichloro-
  • Benzenemethanamine, N-butyl-2,6-dichloro-
  • Benzenemethanamine, N-butyl-3,5-dichloro-

These compounds share similar structures but differ in the positions of the chlorine atoms. The unique positioning of the chlorine atoms in Benzenemethanamine, N-butyl-2,5-dichloro- imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not fulfill.

Properties

CAS No.

90390-19-5

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

JMFMASJFZWRTEF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.